molecular formula C22H20Cl2N4OS B2561530 6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359083-51-4

6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B2561530
M. Wt: 459.39
InChI Key: UWBDSVLXANPCAS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is a complex organic molecule with potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system . Attached to this core are various substituents, including a 4-chlorobenzyl group and a thioether linkage .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 155–156 °C . It has a molecular weight of 443.951 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies for the synthesis of novel pyrazolopyrimidines derivatives aiming at anticancer and anti-5-lipoxygenase agents. These studies have explored the condensation reactions and structural modifications to achieve desired biological activities (Rahmouni et al., 2016).
  • Research on heterocyclic compounds containing a sulfonamido moiety has also included the synthesis of similar compounds, aiming to find new antibacterial agents through the creation of pyran, pyridine, and pyridazine derivatives (Azab et al., 2013).

Antimicrobial and Anticancer Activity

  • Novel pyrazole derivatives, including similar structural motifs, have been synthesized and evaluated for their antimicrobial and anticancer activity . These compounds were characterized by various spectroscopic methods and showed promising results against different cancer cell lines (Hafez et al., 2016).
  • Quantum chemical calculations of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives have been performed to explore their cytotoxic activities against human liver and breast cancerous cell lines, providing insights into their potential as cancer therapeutics (Kökbudak et al., 2020).

Potential as Anti-inflammatory and Analgesic Agents

  • Research has also focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues with modifications aimed at enhancing anti-inflammatory properties. These studies have involved structural variations and testing for anti-inflammatory activities without the associated ulcerogenic effects typically observed with NSAIDs (Auzzi et al., 1983).

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-10-18(24)11-7-16)27(21(20)29)12-15-4-8-17(23)9-5-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBDSVLXANPCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

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